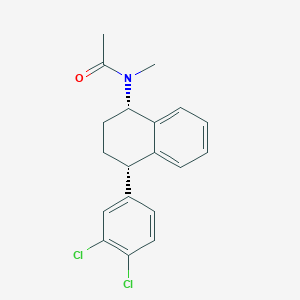

Sertraline-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sertraline-N-methylacetamide is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound retains the core structure of sertraline but includes an additional N-methylacetamide group, which may influence its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sertraline-N-methylacetamide typically involves the N-methylation of sertraline. This can be achieved through various synthetic routes, including:

Direct N-methylation: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Reductive amination: Reacting sertraline with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

N-Methylation via Eschweiler-Clarke Reaction

Sertraline’s secondary amine group reacts with formaldehyde in formalin solutions to produce N-methyl sertraline through the Eschweiler-Clarke reaction . This reaction is pH-dependent, with higher pH accelerating conversion rates.

Key Experimental Conditions:

| Formalin Concentration | pH | Time (Days) | Conversion Outcome |

|---|---|---|---|

| 5% | 3.0 | 30 | Partial conversion |

| 10% | 7.0 | 30 | Complete conversion |

| 20% | 9.5 | 30 | Complete conversion |

At neutral and basic pH (7.0–9.5), sertraline fully converts to N-methyl sertraline in 10–20% formalin . Acidic conditions (pH 3.0) result in incomplete conversion even after 30 days.

Mechanistic Insights

The reaction proceeds via:

-

Formaldehyde activation : Protonation of formaldehyde enhances electrophilicity.

-

Imine formation : Reaction with sertraline’s secondary amine.

-

Reductive methylation : Sequential methylation and reduction yield N-methyl sertraline .

This pathway is critical in forensic toxicology, as postmortem samples preserved in formalin may yield false negatives if only the parent drug is analyzed .

Analytical Characterization

Studies employed gas chromatography-mass spectrometry (GC-MS) with electron impact ionization to detect sertraline and its N-methyl derivative . Liquid-liquid extraction using chloroform achieved recovery rates suitable for quantitative analysis.

Key Spectral Signatures:

-

Sertraline : Base peak at m/z 274 (molecular ion).

-

N-methyl sertraline : Shift to m/z 288 due to added methyl group .

Stability and Degradation

N-methyl sertraline exhibits greater stability in basic media compared to the parent compound. In contrast, sertraline degrades rapidly under oxidative conditions, forming additional metabolites like N-desmethyl sertraline via CYP450-mediated pathways .

Forensic Implications

-

False negatives : Reliance on formalin-preserved tissues without analyzing N-methyl derivatives may underreport sertraline exposure .

-

Analytical protocols : Dual quantification of sertraline and its methylated form is recommended for postmortem toxicology .

Comparative Pharmacokinetics

While N-methyl sertraline is a reaction product in preservatives, the primary metabolite in vivo is N-desmethyl sertraline, formed via CYP2B6/CYP3A4-mediated demethylation .

| Parameter | Sertraline | N-Methyl Sertraline | N-Desmethyl Sertraline |

|---|---|---|---|

| Half-life (hr) | 24–32 | Not reported | 56–120 |

| Bioactivity | High (SSRI) | Low | Moderate |

Scientific Research Applications

Sertraline-N-methylacetamide has various applications in scientific research, including:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Investigated for its antidepressant and anxiolytic properties, similar to sertraline.

Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Sertraline-N-methylacetamide is likely similar to that of sertraline. It selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This action is mediated through binding to the serotonin transporter (SERT), leading to enhanced serotonin levels in the synaptic cleft and improved mood regulation .

Comparison with Similar Compounds

Similar Compounds

Sertraline: The parent compound, widely used as an antidepressant.

Fluoxetine: Another SSRI with a similar mechanism of action.

Citalopram: An SSRI with a different chemical structure but similar pharmacological effects.

Uniqueness

Sertraline-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which may alter its pharmacokinetics and pharmacodynamics compared to sertraline. This modification could potentially lead to differences in efficacy, side effects, and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sertraline-N-methylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Begin by searching SciFinder or Reaxys using the compound’s systematic name or CAS Registry Number to identify published synthetic protocols. Compare reaction parameters (e.g., solvent polarity, temperature, catalyst use) across studies and analyze yield-vs.-purity trade-offs using high-performance liquid chromatography (HPLC) data. For reproducibility, ensure experimental sections in journals like Beilstein Journal of Organic Chemistry explicitly describe purification methods (e.g., recrystallization solvents, column chromatography gradients) .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) with mass spectrometry (MS) and infrared (IR) data. Cross-reference observed peaks with computational predictions (e.g., density functional theory [DFT]-simulated spectra) and existing databases like NIST Chemistry WebBook. For impurities, use hyphenated techniques (LC-MS/MS) to detect byproducts and quantify purity against certified reference standards .

Q. What existing studies have explored the pharmacokinetic properties of this compound, and what gaps remain in bioavailability or metabolic pathway analysis?

- Methodological Answer : Conduct a systematic literature review via PubMed/MEDLINE using MeSH terms like “pharmacokinetics” and “metabolic stability,” filtering for in vitro (e.g., microsomal assays) and in vivo (rodent models) studies. Critically evaluate whether reported half-life (t½) or volume of distribution (Vd) values align across species, and identify unaddressed factors like cytochrome P450 isoform specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor-binding affinity be resolved across independent studies?

- Methodological Answer : Perform meta-analysis using standardized binding assay protocols (e.g., radioligand displacement vs. fluorescence polarization). Control for variables such as buffer pH, temperature, and membrane protein concentration. Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and validate findings with orthogonal methods like surface plasmon resonance (SPR) .

Q. What computational strategies are effective for predicting this compound’s interactions with off-target proteins, and how do these align with experimental validation?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against structural databases (PDB, AlphaFold). Prioritize targets with high docking scores and low free-energy values (ΔG ≤ -8 kcal/mol). Validate predictions via competitive binding assays or isothermal titration calorimetry (ITC), ensuring negative controls (e.g., scrambled ligands) are included to confirm specificity .

Q. What experimental designs optimize the enantiomeric synthesis of this compound while minimizing racemization?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Use kinetic modeling (e.g., Eyring equation) to predict racemization rates under varying temperatures and solvent polarities, and compare with empirical data from time-resolved sampling .

Q. How do solvent polarity and excipient choice influence the solid-state stability of this compound in formulation studies?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) on crystalline vs. amorphous forms, analyzing degradation products via LC-MS. Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to correlate physical stability with intermolecular interactions (e.g., hydrogen bonding). Compare results with Hansen solubility parameters to optimize excipient compatibility .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for reconciling variability in dose-response curves of this compound across cell-based assays?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA or mixed-effects models to account for batch-to-batch variability in cell lines. Validate with independent replicates (n ≥ 3) and report confidence intervals. Cross-check with publicly available datasets (e.g., PubChem BioAssay) for consistency .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Document critical process parameters (CPPs) like mixing efficiency and heat transfer rates using design of experiments (DoE) approaches. Compare pilot-scale reaction kinetics with lab-scale data via Arrhenius plots. Include detailed characterization (e.g., particle size distribution, polymorphic form) in supplementary materials to address batch variability .

Q. Cross-Disciplinary Integration

Q. What hybrid approaches combine experimental and computational data to elucidate this compound’s mechanism of action in neurological models?

- Methodological Answer : Integrate transcriptomics (RNA-seq) data from treated neuronal cultures with pathway enrichment analysis (KEGG, GO terms). Validate predictions using CRISPR-Cas9 knockout models of candidate targets. Employ molecular dynamics (MD) simulations to visualize ligand-receptor binding kinetics and correlate with in vitro IC₅₀ values .

Properties

Molecular Formula |

C19H19Cl2NO |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C19H19Cl2NO/c1-12(23)22(2)19-10-8-14(15-5-3-4-6-16(15)19)13-7-9-17(20)18(21)11-13/h3-7,9,11,14,19H,8,10H2,1-2H3/t14-,19-/m0/s1 |

InChI Key |

VVNSLNBJUXUABM-LIRRHRJNSA-N |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

CC(=O)N(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.